2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE
Overview
Description
2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE is a complex organic compound that features a quinazoline core substituted with a 2,4-dichlorophenyl group and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-Dichlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable quinazoline derivative reacts with 2,4-dichlorobenzene.
Attachment of the Furan-2-ylmethyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the furan-2-ylmethyl group is introduced to the quinazoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazoline core can be reduced under hydrogenation conditions.
Substitution: The chlorines on the phenyl ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones and quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure.
Materials Science: Its derivatives can be used in the development of organic semiconductors.
Biological Studies: It can be used as a probe to study biological pathways involving quinazoline derivatives.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The 2,4-dichlorophenyl group can enhance binding affinity, while the furan-2-ylmethyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-N-(pyridin-2-ylmethyl)quinazolin-4-amine
- 2-(2,4-Dichlorophenyl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine
Uniqueness
2-(2,4-DICHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]QUINAZOLIN-4-AMINE is unique due to the presence of the furan-2-ylmethyl group, which can impart distinct electronic and steric properties compared to its analogs. This can result in different biological activities and applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O/c20-12-7-8-14(16(21)10-12)19-23-17-6-2-1-5-15(17)18(24-19)22-11-13-4-3-9-25-13/h1-10H,11H2,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYISKIXHFXNTKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=C(C=C(C=C3)Cl)Cl)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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